molecular formula C4H6O2<br>CH3-CH=CH-COOH<br>C4H6O2 B1669628 Crotonic acid CAS No. 3724-65-0

Crotonic acid

Cat. No. B1669628
CAS RN: 3724-65-0
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Description

Crotonic acid, also known as (2E)-But-2-enoic acid, is a short-chain unsaturated carboxylic acid described by the formula CH3CH=CHCO2H . It was erroneously thought to be a saponification product of croton oil . It crystallizes as colorless needles from hot water and has an odor similar to that of butyric acid .


Synthesis Analysis

Crotonic acid is produced industrially by the oxidation of crotonaldehyde . A novel thermolytic distillation process was developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .


Molecular Structure Analysis

The molecular formula of Crotonic acid is C4H6O2 . It has a molecular weight of 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) .


Chemical Reactions Analysis

Crotonic acid undergoes various reactions. It converts into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, crotonic acid converts to 2,3-dihalobutyric acids . Crotonic acid adds hydrogen bromide to form 3-bromobutyric acid .


Physical And Chemical Properties Analysis

Crotonic acid has a density of 1.02 g/cm3 . Its melting point ranges from 70 to 73 °C (158 to 163 °F; 343 to 346 K), and its boiling point ranges from 185 to 189 °C (365 to 372 °F; 458 to 462 K) . The acidity (pKa) of Crotonic acid is 4.69 .

Scientific Research Applications

Synthesis from Polyhydroxybutyrate

Crotonic acid can be bio-synthesized from polyhydroxybutyrate (PHB) and PHB-enriched bacteria. This process involves thermolytic distillation, resulting in a product that exhibits comparable reactivity to commercially available crotonic acid. Such bio-based crotonic acid could potentially offer a sustainable alternative in various applications (Parodi et al., 2021).

Antimicrobial Properties

Research on Croton antisyphiliticus, a medicinal plant, indicates its application in treating microbial infections. The plant's crude extract, fractions, and pure compounds, particularly ent-kaur-16-en-18-oic acid, demonstrate significant antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus (Pereira et al., 2012).

Application in Organic Chemistry

Crotonic acid plays a role in the study of poly-β-hydroxybutyric acid in aerobic gram-negative bacteria. This research has led to the discovery of crotonic acid as a metabolic product, influencing the understanding of bacterial metabolism and organic chemistry (Forsyth et al., 1958).

Spectroscopic Studies

Trans-crotonic acid has been extensively studied using FT-IR and Raman spectroscopies. These studies provide a detailed understanding of its vibrational spectra, particularly in its crystalline phase, which is valuable in the field of molecular spectroscopy and material science (Fausto, 1996).

Conversion to Acrylates

Crotonic acid's potential to be produced from renewable resources at low cost has been explored in the context of converting crotonates to acrylates. This research highlights the possibility of using crotonic acid as a bio-based alternative for producing industrial chemicals like acrylates, offering a sustainable solution in the chemical industry (Schweitzer & Snell, 2015).

Anti-inflammatory and Antiedematogenic Effects

Studies have explored the anti-inflammatory and antiedematogenic effects of various Croton species, such as Croton campestris A. St.-Hil. This research has led to a deeper understanding of the therapeutic potential of these plants and their constituents, like β-caryophyllene, in treating inflammatory conditions (Oliveira-Tintino et al., 2018).

Anti-Angiogenic Properties

The anti-angiogenicproperties of Croton crassifolius have been investigated, particularly focusing on its application in cancer treatment. Compounds like cyperenoic acid extracted from this species have shown significant potential in inhibiting angiogenesis, a key process in cancer progression, without exhibiting toxicity towards normal cells. This research underscores the potential of Croton crassifolius in developing new anticancer therapies (Huang et al., 2015).

Chemical Constituents and Biological Activities

The genus Croton, which includes various species, has been extensively studied for its chemical constituents and biological activities. These studies have revealed a wide array of bioactive compounds, such as diterpenoids, which exhibit cytotoxic, anti-inflammatory, antifungal, and other medicinal properties. Such findings provide a foundation for the development of new drugs and therapeutic agents derived from Croton species (Xu, Liu, & Liang, 2018).

Optimization of Bio-based Crotonic Acid Production

Studies on optimizing the production of bio-based crotonic acid from poly-3-hydroxybutyrate have shown significant advancements. Such research not only improves the purity and yield of crotonic acid but also enhances its potential as a sustainable and economically viable chemical in various industrial applications (Farid et al., 2015).

Rooting in Cuttings of Croton and Hibiscus

Research on the adventitious rooting of ornamental plants like croton and hibiscus in response to compounds like indolbutyric acid and humic acid has contributed to the understanding of plant propagation and growth regulation. Such studies are crucial in horticulture and agriculture for improving plant growth and health (Baldotto et al., 2012).

UV-induced Isomerization Studies

The UV-induced isomerization of (E)-crotonic acid has been investigated, providing insights into the effects of UV radiation on molecular structures. This research is significant in fields like photochemistry and molecular physics, where understanding the behavior of molecules under different conditions is essential (Fausto, Kulbida, & Schrems, 1995).

Safety And Hazards

Crotonic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

(E)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
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InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Canonical SMILES

CC=CC(=O)O
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Isomeric SMILES

C/C=C/C(=O)O
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Molecular Formula

C4H6O2, Array
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DSSTOX Substance ID

DTXSID30880973
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Molecular Weight

86.09 g/mol
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Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour
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Boiling Point

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C
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Flash Point

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c.
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Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol)
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Density

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02
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Vapor Density

2.97 (air= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24
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Product Name

Crotonic acid

Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID

CAS RN

3724-65-0, 107-93-7
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Record name But-2-enoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0010720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CROTONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

72 °C
Record name Butenoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROTONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name But-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CROTONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotonic acid
Reactant of Route 2
Crotonic acid
Reactant of Route 3
Crotonic acid
Reactant of Route 4
Crotonic acid
Reactant of Route 5
Crotonic acid
Reactant of Route 6
Crotonic acid

Citations

For This Compound
14,100
Citations
A Parodi, A Jorea, M Fagnoni, D Ravelli, C Samorì… - Green …, 2021 - pubs.rsc.org
… production of bio-based crotonic acid, whose versatility as a … and aromatic aldehydes to crotonic acid took place under solar-… sample of crotonic acid (whether commercial or bio-based). …
Number of citations: 24 pubs.rsc.org
L Wang, Z Zong, Y Liu, M Zheng, D Li, C Wang… - Bioresource …, 2019 - Elsevier
… lipolytica to allow production of crotonic acid … crotonic acid, from glucose feedstock. The approach described in this study establishes a novel host for the biosynthesis of crotonic acid. …
Number of citations: 28 www.sciencedirect.com
S Shimizu, S Kekka, S Kashino, M Haisa - Bulletin of the Chemical …, 1974 - journal.csj.jp
… Crotonic acid crystallizes in the monoclinic space group C2/c, with a=… crotonic acid, and 0.088 for 525 observed ones for crotonamide. The configuration of the molecules of crotonic acid …
Number of citations: 31 www.journal.csj.jp
C Samorì, A Kiwan, C Torri, R Conti… - ACS Sustainable …, 2019 - ACS Publications
… , PHA) and drop-in chemicals (crotonic acid) has been presented here. Hydrothermal carbonization … convert the PHA-backbone into crotonic acid with a 42% yield on PHA content …
Number of citations: 20 pubs.acs.org
H Gershon, L Shanks, DE Gawiak - Journal of Medicinal …, 1976 - ACS Publications
… Twenty-three 4-substituted crotonic acid esters were tested for … The data characterizing the crotonic acid esters are given in … , propyl, butyl, pentyl, and hexyl esters of crotonic acid were …
Number of citations: 15 pubs.acs.org
MRZ Mamat, H Ariffin, MA Hassan… - Journal of cleaner …, 2014 - Elsevier
… of crotonic acid ( g ) where theoretical amount of crotonic acid produced from thermal degradation was a complete conversion of PHB ie 1 g of PHB will be produce 1 g of crotonic acid. …
Number of citations: 57 www.sciencedirect.com
I Jasicka-Misiak, PP Wieczorek, P Kafarski - Phytochemistry, 2005 - Elsevier
… The activity of crotonic acid … of crotonic acid and therefore crotonic acid fits the general rules of autotoxic properties (Chon et al., 2002, Robles et al., 1996, Yu, 1999). Thus, crotonic acid …
Number of citations: 76 www.sciencedirect.com
E Karadağ, D Saraydin, Y Çaldiran… - Polymers for Advanced …, 2000 - Wiley Online Library
… In this study, highly swollen acrylamide/crotonic acid hydrogels … crotonic acid with g-radiation. As a result of swelling tests, the influence of g-ray dose and relative content of crotonic acid …
Number of citations: 135 onlinelibrary.wiley.com
D Yiamsawas, W Kangwansupamonkon… - Reactive and Functional …, 2007 - Elsevier
… –crotonic acid polymerization was investigated by cyclic voltammetry. The anodic current indicated that acrylamide acting as an electron donor whereas crotonic acid … –crotonic acid …
Number of citations: 86 www.sciencedirect.com
K Polgar, M Jaky, LI Simándi - Reaction Kinetics and Catalysis Letters, 1976 - Springer
The kinetics and intermediates of the permanganate oxidation of trans-crotonic acid have been investigated in the pH range of 0.5–5.0 using the stoppedflow technique. The formation …
Number of citations: 17 link.springer.com

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